molecular formula C9H8BNO3S B7952378 (2-Phenoxy-1,3-thiazol-4-yl)boronic acid

(2-Phenoxy-1,3-thiazol-4-yl)boronic acid

Cat. No.: B7952378
M. Wt: 221.05 g/mol
InChI Key: FMMZEDJCWWLALK-UHFFFAOYSA-N
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Description

(2-Phenoxy-1,3-thiazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring, which is further substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenoxy-1,3-thiazol-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the recycling of catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Phenoxy-1,3-thiazol-4-yl)boronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced under specific conditions to form the corresponding borane.

    Substitution: The phenoxy and thiazole groups can participate in various substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the phenoxy or thiazole rings.

Mechanism of Action

The mechanism of action of (2-Phenoxy-1,3-thiazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the thiazole and phenoxy groups.

    Thiazole-4-boronic acid: A boronic acid with a thiazole ring, but lacking the phenoxy group.

    (2-Phenoxy-1,3-thiazol-4-yl)boronic acid MIDA ester: A derivative of this compound with a MIDA protecting group.

Uniqueness

This compound is unique due to the combination of its boronic acid group with the phenoxy and thiazole moieties.

Properties

IUPAC Name

(2-phenoxy-1,3-thiazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3S/c12-10(13)8-6-15-9(11-8)14-7-4-2-1-3-5-7/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMZEDJCWWLALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)OC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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